(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16031556
InChI: InChI=1S/C36H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,28,30,33-35,38-40H,3-16,18,20-27,29,31-32H2,1-2H3,(H,37,41)/b19-17-,30-28+/t33-,34+,35-/m0/s1
SMILES:
Molecular Formula: C36H69NO4
Molecular Weight: 579.9 g/mol

(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide

CAS No.:

Cat. No.: VC16031556

Molecular Formula: C36H69NO4

Molecular Weight: 579.9 g/mol

* For research use only. Not for human or veterinary use.

(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide -

Specification

Molecular Formula C36H69NO4
Molecular Weight 579.9 g/mol
IUPAC Name (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide
Standard InChI InChI=1S/C36H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,28,30,33-35,38-40H,3-16,18,20-27,29,31-32H2,1-2H3,(H,37,41)/b19-17-,30-28+/t33-,34+,35-/m0/s1
Standard InChI Key OGMXRWJJGUINGB-GRQDMSQNSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)[C@H](CCCCCC/C=C\CCCCCCCC)O)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCC=CCCCCCCCC)O)O

Introduction

Structural Elucidation and Molecular Properties

Molecular Formula and Stereochemical Configuration

The compound’s molecular formula, C₃₆H₆₉NO₄, corresponds to a molecular weight of 579.9 g/mol. Its IUPAC name, (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide, explicitly defines its stereochemistry:

  • Z configuration at the C9 double bond in the octadec-9-enamide chain.

  • E configuration at the C4 double bond in the octadec-4-en-2-yl backbone.

  • S and R configurations at the C2 and C3 positions, respectively, in the dihydroxyoctadec-enyl moiety.

These stereochemical features are critical for its three-dimensional conformation, influencing intermolecular interactions and biological activity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₃₆H₆₉NO₄
Molecular Weight579.9 g/mol
IUPAC Name(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide
SMILESCCC...C=CC(C(CO)NC(=O)C(...)O)O
InChIKeyOGMXRWJJGUINGB-GRQDMSQNSA-N

Synthesis and Stereoselective Preparation

Synthetic Route Overview

The synthesis involves three principal stages:

  • Preparation of Hydroxy Fatty Acid Precursors: The (E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl amine backbone is synthesized via asymmetric catalysis, ensuring retention of the E configuration and correct stereochemistry at C2 and C3.

  • Amide Coupling: The hydroxy fatty acid is coupled with (Z)-2-hydroxyoctadec-9-enoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond.

  • Purification: Reverse-phase HPLC isolates the target compound from stereoisomeric byproducts, achieving >98% purity.

Challenges in Stereochemical Control

Maintaining the Z/E and S/R configurations during synthesis requires stringent reaction conditions:

  • Low temperatures (−20°C) during amide coupling to prevent epimerization.

  • Chiral chromatography to resolve diastereomers arising from the C2 and C3 stereocenters.

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 5.35–5.45 ppm confirm the Z and E double bonds, while hydroxyl protons appear as broad singles at δ 1.50–2.20 ppm.

    • ¹³C NMR: Carbonyl resonance at δ 173.5 ppm verifies the amide bond.

  • Mass Spectrometry (MS): High-resolution ESI-MS displays a [M+H]⁺ ion at m/z 580.9, consistent with the molecular formula.

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